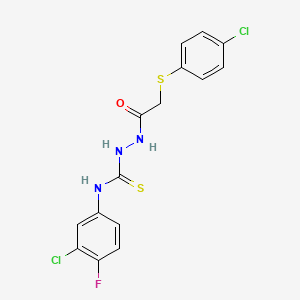

N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide, is a complex molecule that appears to be related to a family of hydrazinecarbothioamide derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The related compounds have been synthesized and characterized through various methods, as seen in the provided papers.

Synthesis Analysis

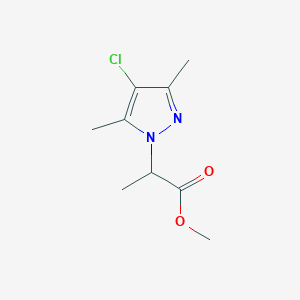

The synthesis of related compounds involves the reaction of chloro-isothiocyanatobenzene with hydrazine hydrate to form a hydrazinecarbothioamide precursor. This precursor is then condensed with aromatic aldehydes to form 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides. These steps are typically carried out in solvents such as 2-propanol or absolute ethanol, and sometimes in the presence of a catalyst like glacial acetic acid. The synthesis process is confirmed by spectroscopic methods and mass spectrometry, ensuring the correct structure and purity of the compounds .

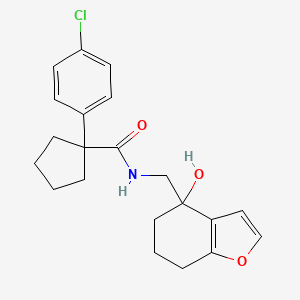

Molecular Structure Analysis

The molecular structure and atomic charges of the synthesized compounds have been analyzed using computational tools such as Chem3D Pro software. This analysis provides insights into the fragmentation pathways of the molecules, which is particularly useful for understanding their behavior under mass spectrometry. The nitrogen rule, which predicts the presence of an odd or even number of nitrogen atoms in the molecular ion, is used as a guide to interpret the mass spectra .

Chemical Reactions Analysis

Although the specific chemical reactions of N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide are not detailed in the provided papers, the related compounds have shown reactivity under certain conditions. For example, the arylidene-hydrazinyl-thiazolines are produced from the reaction of the hydrazinecarbothioamide precursors with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate . This suggests that the compound of interest may also undergo similar reactions, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds. These properties include solubility in common organic solvents, stability under various conditions, and the ability to form crystals suitable for X-ray diffraction analysis. The spectroscopic data, such as 1H NMR and IR, are crucial for confirming the structure of the synthesized compounds and for understanding their physical properties . Additionally, the use of fluorous hydrazine derivatives as catalysts in the synthesis of other compounds indicates that the compound of interest may also have catalytic properties, which could be explored in future studies .

Wissenschaftliche Forschungsanwendungen

Biological Activities of Derivatized Compounds

Derivatized compounds, especially those involving sulfonamide groups, have been extensively studied for their biological activities. Such activities include anticoagulant, antitumor, antioxidant, and antiviral effects. Modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance the solubility and biological efficacy of these compounds (Kagimura et al., 2015).

Environmental Impact and Degradation

The environmental impact and degradation pathways of polyfluoroalkyl and perfluoroalkyl substances (PFAS), which share some structural characteristics with the compound , have been a subject of significant research. Studies have focused on microbial degradation as a critical pathway for mitigating the environmental persistence and toxicity of these compounds (Liu & Mejia Avendaño, 2013).

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FN3OS2/c16-9-1-4-11(5-2-9)24-8-14(22)20-21-15(23)19-10-3-6-13(18)12(17)7-10/h1-7H,8H2,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCSJKCHUVTSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329699-91-4 |

Source

|

| Record name | N-(3-CL-4-FLUOROPHENYL)-2-(((4-CHLOROPHENYL)THIO)ACETYL)HYDRAZINECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)

![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)

![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)